3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C₁₀H₉F₆NO. It is a colorless liquid with a unique odor and is soluble in water and various organic solvents such as alcohols and ethers . This compound is used in organic synthesis and as an intermediate in pharmaceuticals and synthetic materials .
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several methods. One common method involves the reaction of ammonia with 3-fluoropropanal . Industrial production methods typically involve the use of large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can activate substrates and stabilize transition states in chemical reactions, making it a valuable catalyst and reagent .
Comparison with Similar Compounds
Similar compounds to 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol include:
1,1,1-Trifluoro-2-propanol: This compound has similar trifluoromethyl groups but lacks the amino and phenyl groups, making it less versatile in certain reactions.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: This compound has a similar trifluoromethyl-phenyl structure but includes additional functional groups that provide different reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, amino, and phenyl groups, which confer distinct chemical properties and reactivity .
Biological Activity
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol, a compound characterized by its trifluoromethyl groups and amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₉F₆NO. The presence of multiple trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉F₆NO |
CAS Number | 1281794-48-6 |
Molecular Weight | 273.17 g/mol |
Hazard Classification | Irritant |
The trifluoromethyl group is known to significantly affect the biological activity of compounds by enhancing their metabolic stability and binding affinity to target proteins. Studies indicate that the introduction of trifluoromethyl groups can improve the potency of compounds against various biological targets such as enzymes and receptors involved in disease processes .
Pharmacological Applications
Research has shown that compounds with similar structural features exhibit a range of biological activities:
- Antidepressant Activity : Some studies suggest that trifluoromethyl-containing compounds can inhibit serotonin uptake, potentially offering antidepressant effects .
- Anticancer Properties : Trifluoromethyl derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, similar compounds have demonstrated synergistic effects when combined with other anticancer drugs in preclinical trials .
- Antimicrobial Effects : Preliminary data indicate potential antibacterial activity against various pathogens. The mechanism might involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Study 1: Antidepressant Activity
In a study evaluating the SAR of trifluoromethyl-substituted phenolic compounds, it was found that the presence of a para-trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound may exhibit similar antidepressant properties due to its structural characteristics .
Case Study 2: Anticancer Activity
A compound structurally related to this compound was tested for anticancer activity against multiple myeloma cells. The results showed significant inhibition of cell growth when used in conjunction with existing therapies, indicating a potential role in combination therapy strategies for resistant cancer types .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)7-3-1-6(2-4-7)8(18,5-17)10(14,15)16/h1-4,18H,5,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWJLIEMUMXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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